N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzyl group, a methoxy group, and a propan-2-yl group attached to a benzene ring, which is further connected to a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the benzene ring.
Attachment of the Propan-2-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Formation of the Sulfonamide Moiety: The final step involves the reaction of the benzene derivative with sulfonyl chloride in the presence of a base like pyridine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids (aluminum chloride).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, resulting in antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-4-METHOXY-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: Unique due to its specific substitution pattern on the benzene ring.
4-METHYL-N-[(4-METHYLPHENYL)SULFONYL]BENZENE-1-SULFONAMIDE: Similar structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxy and propan-2-yl groups provide unique steric and electronic effects, influencing its interactions with molecular targets.
Properties
IUPAC Name |
N-benzyl-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-14(2)18(13-15-7-5-4-6-8-15)22(19,20)17-11-9-16(21-3)10-12-17/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHHMAHBOKEHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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